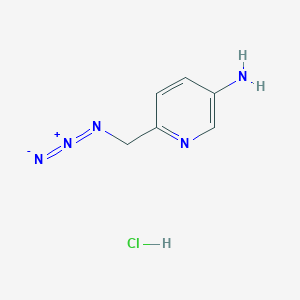

6-(Azidomethyl)pyridin-3-amine;hydrochloride

Description

Properties

IUPAC Name |

6-(azidomethyl)pyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5.ClH/c7-5-1-2-6(9-3-5)4-10-11-8;/h1-3H,4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJWYMNOEPGZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416243-27-9 | |

| Record name | 6-(azidomethyl)pyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)pyridin-3-amine;hydrochloride typically involves the azidation of a pyridine derivative. One common method involves the reaction of 6-(chloromethyl)pyridin-3-amine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azide group.

Industrial Production Methods

Industrial production methods for 6-(Azidomethyl)pyridin-3-amine;hydrochloride are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Triazoles: Formed via cycloaddition reactions.

Amines: Formed via reduction of the azide group.

Scientific Research Applications

6-(Azidomethyl)pyridin-3-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)pyridin-3-amine;hydrochloride primarily involves its azide group, which can participate in various chemical reactions. In bioconjugation, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Key Observations:

- Reactivity : The azidomethyl group in the target compound enables click chemistry applications, unlike electron-withdrawing groups (-CF₃, -O-CF₃) or bulky substituents (-piperidinyl), which are tailored for receptor binding or stability .

- Solubility : Hydrochloride salts improve aqueous solubility, critical for biological assays. For example, 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride is used in high-throughput screening due to its solubility .

Biological Activity

6-(Azidomethyl)pyridin-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and synthetic applications. This article provides a comprehensive overview of its biological activity, focusing on antiproliferative effects, synthesis, and associated mechanisms.

Synthesis

The synthesis of 6-(azidomethyl)pyridin-3-amine typically involves the azidation of pyridine derivatives. A common method includes the reaction of 3-amino-4-methylpyridine with azides under controlled conditions, yielding the desired azidomethyl derivative. Various synthetic routes have been explored to optimize yield and purity, with methodologies including Vilsmeier-Haack formylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) being prominent.

Antiproliferative Effects

Research indicates that compounds containing azide functionalities exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that 6-(azidomethyl)pyridin-3-amine demonstrates significant cytotoxic effects against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The mechanism appears to involve the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase cascades .

Table 1: Antiproliferative Activity of 6-(Azidomethyl)pyridin-3-amine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 12.5 | PARP cleavage, caspase activation |

| MV4-11 | 15.0 | Induction of apoptosis |

| MCF-7 | 10.0 | Inhibition of PCNA expression |

Mechanistic Insights

The biological activity of 6-(azidomethyl)pyridin-3-amine is largely attributed to its ability to interfere with cellular processes essential for proliferation. Key findings include:

- PARP Cleavage : The compound induces PARP cleavage, a marker for apoptosis.

- Caspase Activation : Activation of caspases, particularly caspase 9, suggests a mitochondrial pathway involvement in apoptosis.

- Microtubule Dynamics : Fragmentation of microtubule-associated proteins indicates potential disruption in mitotic spindle formation, further contributing to its antiproliferative effects .

Case Studies

Several studies have evaluated the efficacy of 6-(azidomethyl)pyridin-3-amine in preclinical settings. For instance, a study conducted on MCF-7 cells reported a significant reduction in cell viability upon treatment with the compound at varying concentrations over a period of 48 hours. Flow cytometry analyses confirmed an increase in apoptotic cells correlating with higher concentrations of the compound.

Case Study Summary:

- Study on K562 Cells :

- Objective : Assess cytotoxicity.

- Findings : IC50 value at 12.5 µM; significant apoptosis observed.

- Study on MCF-7 Cells :

- Objective : Evaluate antiproliferative effects.

- Findings : Reduction in viable cell count by approximately 75% at 10 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.